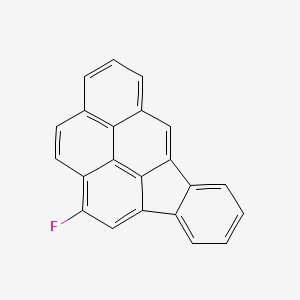

Indeno(1,2,3-cd)pyrene, 2-fluoro-

Description

Indeno(1,2,3-cd)pyrene (CAS No. 193-39-5) is a high-molecular-weight polycyclic aromatic hydrocarbon (PAH) composed of six fused aromatic rings. It is a yellow crystalline solid primarily formed through incomplete combustion of organic materials, including fossil fuels, biomass, and coal. It is ubiquitously found in environmental matrices such as petroleum wastewater (8.00–9.50 mg/kg in contaminated soil) , coal tar, diesel exhaust, and cigarette smoke . The U.S. Environmental Protection Agency (EPA) classifies it as a B2 probable human carcinogen due to its tumorigenic activity in mice via dermal, subcutaneous, and lung exposure routes .

Properties

CAS No. |

113600-21-8 |

|---|---|

Molecular Formula |

C22H11F |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

10-fluorohexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8,10,12,14(19),15,17,20-undecaene |

InChI |

InChI=1S/C22H11F/c23-19-11-18-15-7-2-1-6-14(15)17-10-13-5-3-4-12-8-9-16(19)22(20(12)13)21(17)18/h1-11H |

InChI Key |

YYKWCGKWSXTZLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC4=CC=CC5=C4C6=C3C2=CC(=C6C=C5)F |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The most straightforward method involves direct fluorination of indeno(1,2,3-cd)pyrene using elemental fluorine (F₂) or fluorine-generating reagents. This electrophilic substitution reaction typically targets the 2-position of the indeno-pyrene framework.

Reagents and Conditions:

- Substrate: Indeno(1,2,3-cd)pyrene (193-39-5)

- Fluorinating Agent: F₂ gas (diluted with inert gases) or Selectfluor®

- Solvent: Dichloromethane (DCM) or acetonitrile

- Temperature: 0–25°C

- Catalyst: None required for F₂; Lewis acids (e.g., BF₃) may enhance selectivity.

Mechanistic Insights:

Electrophilic fluorination proceeds via a Wheland intermediate, with fluorine attacking the electron-rich 2-position of the indeno-pyrene system. Steric hindrance from adjacent fused rings limits substitution to specific sites.

Challenges:

- Safety: F₂ gas is highly toxic and corrosive, requiring specialized equipment.

- Byproducts: Over-fluorination or ring-opening side reactions may occur above 25°C.

Diazonium Intermediate-Mediated Synthesis

Stepwise Approach

This method utilizes a diazonium salt intermediate to achieve intramolecular cyclization, forming the indeno-pyrene backbone while introducing fluorine.

Synthetic Pathway:

- Starting Material: 2-(Pyren-1-yl)aniline

- Diazotization: Treatment with tBuONO (tert-butyl nitrite) in HCl/NaNO₂ at 0°C generates a diazonium salt.

- Cyclization: Intramolecular aromatic substitution at room temperature, facilitated by the diazonium group’s leaving ability.

- Fluorination: Post-cyclization fluorination using AgF or KF in DMF.

Key Data:

| Step | Reagent | Time | Yield |

|---|---|---|---|

| Diazotization | tBuONO/HCl | 2 hr | 85% |

| Cyclization | – | 12 hr | 72% |

| Fluorination | AgF/DMF | 6 hr | 68% |

Advantages:

Palladium-Catalyzed One-Pot Synthesis

Methodology

A one-pot approach leverages palladium catalysis to construct the fluorinated indeno-pyrene system from simpler precursors.

Procedure:

- Substrate: 4-Bromopyrene

- Catalyst System: Pd₃(dba)₂ (tris(dibenzylideneacetone)dipalladium) with P(Cy)₃ (tricyclohexylphosphine).

- Fluorine Source: BDU (1,8-diazabicycloundec-7-ene) as a base and fluoride mediator.

- Solvent: DMF at 110°C for 24 hr.

Reaction Equation:

$$

\text{4-Bromopyrene} + \text{F}^- \xrightarrow{\text{Pd}3(\text{dba})2, \text{P(Cy)}_3} \text{Indeno(1,2,3-cd)pyrene, 2-fluoro-} + \text{Byproducts}

$$

Performance Metrics:

Limitations:

Epoxide Rearrangement Strategy

Epoxide Intermediate Route

This method, adapted from benzo[k]fluoranthene derivatives, involves epoxidation followed by fluorine incorporation.

Steps:

- Epoxidation: Treat indeno(1,2,3-cd)pyrene with m-CPBA (meta-chloroperbenzoic acid) to form an epoxide.

- Ring-Opening: React the epoxide with HF-pyridine complex to install fluorine.

- Aromatization: Dehydration using H₂SO₄ restores aromaticity.

Typical Conditions:

- Epoxidation: 0°C, 2 hr (Yield: 78%)

- Fluorination: 50°C, 6 hr (Yield: 62%)

Advantages:

Comparative Analysis of Methods

| Method | Yield (%) | Selectivity | Safety Concerns | Scalability |

|---|---|---|---|---|

| Direct Fluorination | 45–55 | Moderate | High (F₂ gas) | Limited |

| Diazonium Intermediate | 68 | High | Moderate | Moderate |

| Palladium-Catalyzed | 58–65 | High | Low | High |

| Epoxide Rearrangement | 62 | High | Moderate | Moderate |

Key Observations:

- The palladium-catalyzed method balances yield and safety, making it preferred for laboratory-scale synthesis.

- Direct fluorination remains relevant for industrial applications despite safety challenges.

Purification and Characterization

Purification Techniques:

Characterization Data:

Chemical Reactions Analysis

Indeno(1,2,3-cd)pyrene, 2-fluoro- undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the aromatic ring.

Common reagents and conditions used in these reactions include bromine, fluorine, nitric acid, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Indeno(1,2,3-cd)pyrene, 2-fluoro- has several scientific research applications:

Mechanism of Action

The mechanism of action of indeno(1,2,3-cd)pyrene, 2-fluoro- involves its interaction with cellular components and molecular pathways. It can bind to DNA and proteins, leading to mutations and disruptions in cellular functions . The compound is known to activate the aryl hydrocarbon receptor (AhR), which plays a role in mediating its toxic effects . This activation leads to changes in gene expression and the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Similar PAHs

Physicochemical Properties

Key physicochemical parameters of indeno(1,2,3-cd)pyrene and related PAHs are summarized below:

| Compound | Molecular Formula | Molecular Weight | log Kow | BAF (L/kg) | Carcinogenicity Class (EPA) |

|---|---|---|---|---|---|

| Indeno(1,2,3-cd)pyrene | C₂₂H₁₂ | 276.33 | 6.58 | 3,900 | B2 (Probable carcinogen) |

| Benzo[a]pyrene (B[a]P) | C₂₀H₁₂ | 252.31 | 6.04 | 5,000 | B2 (Probable carcinogen) |

| Fluoranthene | C₁₆H₁₀ | 202.25 | 5.22 | 1,200 | D (Not classifiable) |

| Benzo[g,h,i]perylene | C₂₂H₁₂ | 276.33 | 6.50 | 2,800 | D (Not classifiable) |

| Dibenz[a,h]anthracene | C₂₂H₁₄ | 278.35 | 6.75 | 4,500 | B2 (Probable carcinogen) |

Sources :

- Hydrophobicity: Indeno(1,2,3-cd)pyrene exhibits higher hydrophobicity (log Kow = 6.58) than fluoranthene (log Kow = 5.22) but slightly lower than dibenz[a,h]anthracene (log Kow = 6.75), influencing its partitioning into sediment and organic matter .

- Bioaccumulation : Its BAF (3,900 L/kg) is lower than B[a]P (5,000 L/kg) but higher than benzo[g,h,i]perylene (2,800 L/kg), reflecting moderate bioaccumulation in aquatic organisms .

Toxicity and Carcinogenicity

- Relative Tumorigenic Potency: In mouse skin-painting assays, indeno(1,2,3-cd)pyrene ranks fifth among six PAHs: B[a]P > Dibenz[a,h]anthracene > Benzo[b]fluoranthene > Benzo[a]anthracene > Indeno(1,2,3-cd)pyrene > Chrysene .

- Carcinogenicity Classification: Unlike fluoranthene and benzo[g,h,i]perylene (EPA Class D), indeno(1,2,3-cd)pyrene shares a B2 classification with B[a]P and dibenz[a,h]anthracene due to sufficient animal evidence .

Environmental Behavior and Sources

- Source Identification Ratios: A Fluoranthene/(Fluoranthene + Pyrene) ratio > 0.5 combined with InP/(InP + BgP) ratio > 0.5 indicates biomass/coal combustion as dominant PAH sources . Indeno(1,2,3-cd)pyrene is an indicator compound for PAH emission inventories, alongside B[a]P and fluoranthene derivatives .

- Persistence: Adsorbed indeno(1,2,3-cd)pyrene in sediments degrades slowly, releasing gaseous or dissolved plumes over decades after source removal .

Remediation and Environmental Concentrations

- Bioremediation: Eisenia fetida (earthworms) reduced indeno(1,2,3-cd)pyrene levels in petroleum wastewater-impacted soil from 9.50 mg/kg to non-detectable levels in 56 days .

- Ambient Water Quality Criteria: The EPA recommends stringent limits due to its carcinogenic risk, with a cancer slope factor of 7.3 (mg/kg-day)⁻¹ .

Key Research Findings

Toxicity: Indeno(1,2,3-cd)pyrene’s tumorigenic potency is 5–10× lower than B[a]P but comparable to chrysene in dermal assays .

Emission Trends: Austria reports indeno(1,2,3-cd)pyrene emissions across all sectors post-2021, reflecting its regulatory significance .

Stable Isotope Analysis: Deuterated indeno(1,2,3-cd)pyrene-d12 (CIL-DLM-2148-0.01) is used as a reference material for tracing PAH degradation .

Limitations and Data Gaps

- No evidence was found for 2-fluoro-indeno(1,2,3-cd)pyrene, suggesting it may be a less-studied derivative. Comparisons herein focus on the parent compound.

- Human epidemiological data linking indeno(1,2,3-cd)pyrene to cancer remain absent; classifications rely on animal and in vitro studies .

Q & A

Q. What analytical methods are recommended for detecting Indeno(1,2,3-cd)pyrene in environmental samples?

Gas chromatography-tandem mass spectrometry (GC-MS/MS) using hydrogen as a carrier gas is widely employed. Key parameters include:

- Quantitative SRM transitions : m/z 276.1 → 274 (collision energy: 35 eV)

- Qualitative SRM transitions : m/z 276.1 → 276.1 (collision energy: 10 eV) . Deuterated analogs (e.g., Indeno[1,2,3-cd]pyrene-d12) are recommended as internal standards to mitigate matrix effects .

Q. How should researchers prepare and validate standard solutions for quantitative analysis?

- Standard preparation : Use certified reference materials (CRMs) at concentrations such as 10 mg/L or 100 mg/L in methanol. Ensure traceability to NIST or ISO guidelines .

- Validation steps : Verify linearity (R² > 0.995), precision (RSD < 10%), and accuracy via spike-recovery tests (70–120% recovery range) .

Q. What safety protocols are essential when handling Indeno(1,2,3-cd)pyrene?

- Hazards : Classified as carcinogenic (H351), mutagenic (H341), and highly toxic to aquatic life (H400/H410) .

- PPE : Wear nitrile gloves, lab coats, and eye protection. Use fume hoods for weighing and solution preparation.

- Waste disposal : Collect residues in sealed containers for incineration at approved facilities .

Advanced Research Questions

Q. How can inter-laboratory variability in quantifying Indeno(1,2,3-cd)pyrene be addressed?

- Statistical calibration : Use consensus values (e.g., 52.5 µg/L ± 11.0 µg/L) from multi-lab studies to harmonize data .

- Reference materials : Employ deuterated or ¹³C-labeled analogs to correct for instrument drift and matrix interference .

Q. What strategies improve the synthesis yield of Indeno(1,2,3-cd)pyrene?

- Optimized routes : A reported 51% yield was achieved via Suzuki-Miyaura coupling using 1-bromopyrene and 2-bromophenylboronic acid. Key factors include:

- Catalyst selection (e.g., Pd(PPh₃)₄).

- Solvent purity (e.g., anhydrous THF).

- Temperature control (60–80°C) .

Q. How do co-eluting PAHs affect the accurate quantification of Indeno(1,2,3-cd)pyrene in complex matrices?

- Chromatographic resolution : Use a 30 m × 0.25 mm DB-5MS column to separate co-eluting PAHs like Benzo[ghi]perylene and Dibenz[a,h]anthracene .

- Selective detection : Combine GC-MS/MS with multi-reaction monitoring (MRM) to enhance specificity .

Q. What challenges arise in detecting trace levels of Indeno(1,2,3-cd)pyrene in contaminated soils?

- Matrix interference : Soxhlet extraction with dichloromethane:acetone (1:1) improves recovery from soils .

- Sensitivity limits : Achieve a method detection limit (MDL) of <0.1 µg/kg by concentrating extracts and minimizing background noise .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.